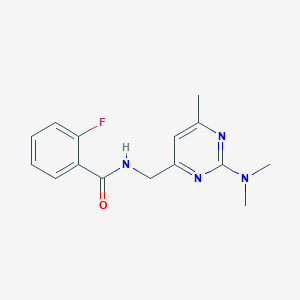

![molecular formula C13H16N2O2S B2454743 2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-33-4](/img/structure/B2454743.png)

2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields .

Synthesis Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another study reported the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing a sulfur atom . The structure of the compound “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” would include this thiophene core, along with additional functional groups attached to the ring .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Wissenschaftliche Forschungsanwendungen

Anticancer Agents: The compound’s cyclopenta[b]thiophene core could serve as a starting point for developing new anticancer drugs. By modifying the substituents, scientists can create derivatives with improved selectivity and efficacy against specific cancer types .

Anti-Inflammatory Drugs: The cyclopropane amide group may contribute to anti-inflammatory properties. Researchers investigate whether this compound or its derivatives can inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Materials Science and Organic Electronics

The unique electronic properties of thiophene-based compounds have attracted attention in materials science and organic electronics. Here’s how this compound fits in:

- Organic Semiconductors : The cyclopenta[b]thiophene moiety can be incorporated into organic semiconductors. Researchers explore its use in field-effect transistors (FETs), organic photovoltaics (solar cells), and light-emitting diodes (LEDs). By tuning the substituents, they aim to optimize charge transport and energy conversion efficiency .

Agrochemicals and Pest Control

The compound’s structural diversity makes it a potential candidate for agrochemical applications:

- Insecticides : Scientists investigate whether derivatives of this compound can act as insecticides. By understanding their mode of action and toxicity profiles, they aim to develop environmentally friendly pest control solutions .

Coordination Chemistry and Metal Complexes

The amide functionality allows for coordination with metal ions, leading to interesting applications:

- Metal Complexes : Researchers explore the coordination chemistry of this compound with transition metals. These complexes may exhibit unique properties, such as catalytic activity or luminescence. Potential applications include sensors and catalysts .

Synthetic Methodology

The compound’s synthesis and reactivity provide valuable insights for synthetic chemists:

- Hydroxy-Based Transformations : The hydroxythieno [3,4-b]thiophene-2-carboxylate derivative can be synthesized from this compound. Researchers use it as a building block for diverse thieno [3,4-b]thiophene derivatives. These derivatives find applications in materials science, drug discovery, and more .

Toxicology and Safety Assessment

Understanding the safety profile of this compound is crucial for its potential applications:

- Toxicity Studies : Researchers evaluate its acute and chronic toxicity. Safety assessments guide further development and usage in various fields .

Wirkmechanismus

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that certain thiophene derivatives have been shown to have sting-agonistic activity . STING (Stimulator of Interferon Genes) is an immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways .

Result of Action

Certain thiophene derivatives have been shown to have antitumor efficacy , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors such as temperature, light, and atmospheric conditions can influence the stability and efficacy of this compound

Zukünftige Richtungen

Thiophene and its derivatives have shown promising applications in various fields, including electronics, agrochemicals, and pharmaceuticals . Future research could focus on further exploring the potential applications of “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” and similar compounds, as well as optimizing their synthesis and improving their properties.

Eigenschaften

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-12(17)10-8-3-2-4-9(8)18-13(10)15-11(16)7-5-6-7/h7H,2-6H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKUVOGNTYDURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropanecarboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(Morpholine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2454667.png)

![3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2454669.png)

![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one](/img/structure/B2454674.png)

![2-Methyl-5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2454677.png)

![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2454680.png)